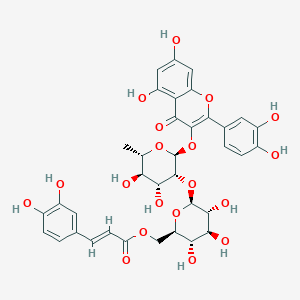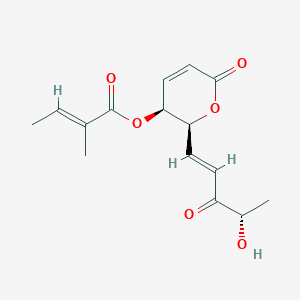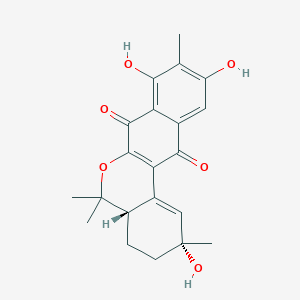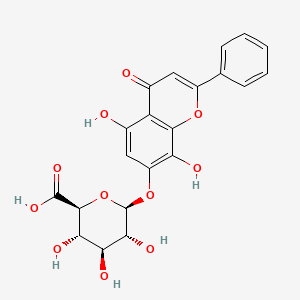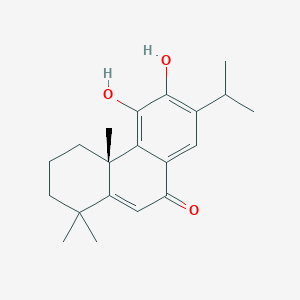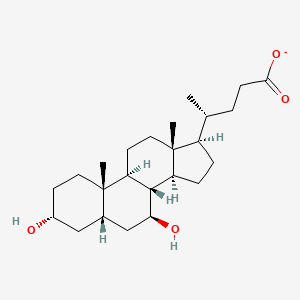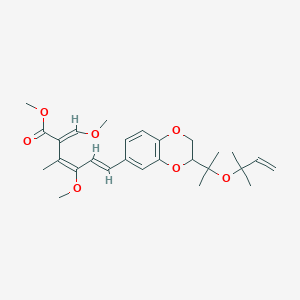
9-Methoxystrobilurin L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxystrobilurin L is a natural product found in Favolaschia pustulosa with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The total synthesis of both enantiomers of 9-methoxystrobilurin L was accomplished, leading to a clarification of its structure. It was discovered that the natural occurrence of this compound differs from the originally proposed structure, shifting from a 1,4-benzodioxan to a 1,5-benzodioxepin structure (Aiba et al., 2001).
Antifungal Properties
This compound and its derivatives demonstrate antifungal activities. The structural components, especially the aromatic substructures, significantly influence the antifungal efficacy. These findings are crucial in understanding the compound's potential in addressing fungal-related issues (Uchiro et al., 2002).
Biological Activity in Agriculture
The discovery and development of novel strobilurin analogs, including derivatives of 9-methoxystrobilurin, have resulted in compounds with potent acaricidal and fungicidal activity. This makes them promising candidates for use in pest management in agricultural settings (Liu et al., 2009).
Eigenschaften
Molekularformel |
C27H36O7 |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
methyl (2E,3E,5E)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-[3-[2-(2-methylbut-3-en-2-yloxy)propan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]hexa-3,5-dienoate |
InChI |
InChI=1S/C27H36O7/c1-10-26(3,4)34-27(5,6)24-17-32-22-14-12-19(15-23(22)33-24)11-13-21(30-8)18(2)20(16-29-7)25(28)31-9/h10-16,24H,1,17H2,2-9H3/b13-11+,20-16+,21-18+ |
InChI-Schlüssel |
IKBKPRBEIXBOIF-VPCMBXRWSA-N |
Isomerische SMILES |
C/C(=C(/C=C/C1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)\OC)/C(=C\OC)/C(=O)OC |
Kanonische SMILES |
CC(=C(C=CC1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC |
Synonyme |
9-methoxystrobilurin L |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


